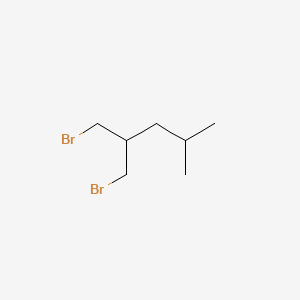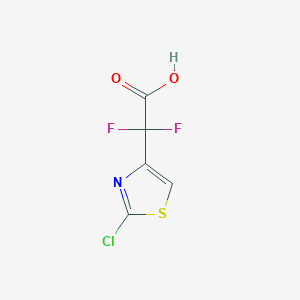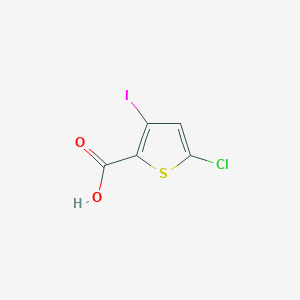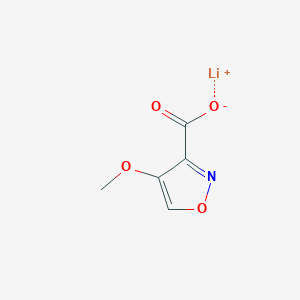
Lithium(1+) 4-methoxy-1,2-oxazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) 4-methoxy-1,2-oxazole-3-carboxylate is a compound that belongs to the oxazole family, which is a class of heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of oxazole derivatives, including Lithium(1+) 4-methoxy-1,2-oxazole-3-carboxylate, often involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (Cu) or ruthenium (Ru) . there are also metal-free synthetic routes that are being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for oxazole derivatives typically involve optimizing the reaction conditions to maximize yield and minimize waste. This can include the use of ionic liquids as solvents, which can be reused multiple times without significant loss of yield .
化学反応の分析
Types of Reactions
Lithium(1+) 4-methoxy-1,2-oxazole-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The conditions for these reactions can vary, but they often require specific temperatures and solvents to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols .
科学的研究の応用
Lithium(1+) 4-methoxy-1,2-oxazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of Lithium(1+) 4-methoxy-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
類似化合物との比較
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole moiety.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Mubritinib: A tyrosine kinase inhibitor that includes an oxazole ring.
Oxaprozin: A COX-2 inhibitor with an oxazole component.
Uniqueness
Lithium(1+) 4-methoxy-1,2-oxazole-3-carboxylate is unique due to its specific substitution pattern, which can impart distinct biological activities and chemical properties compared to other oxazole derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
特性
分子式 |
C5H4LiNO4 |
|---|---|
分子量 |
149.1 g/mol |
IUPAC名 |
lithium;4-methoxy-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C5H5NO4.Li/c1-9-3-2-10-6-4(3)5(7)8;/h2H,1H3,(H,7,8);/q;+1/p-1 |
InChIキー |
QBLMZZRRPQIRTP-UHFFFAOYSA-M |
正規SMILES |
[Li+].COC1=CON=C1C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


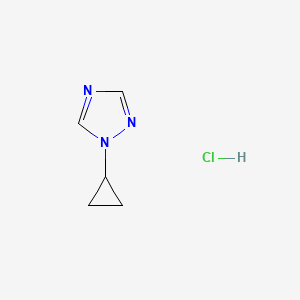
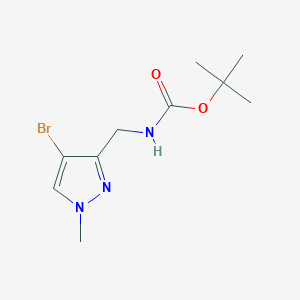
![(4aS,7aS)-1-[(5-methylthiophen-2-yl)methyl]-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B13506948.png)

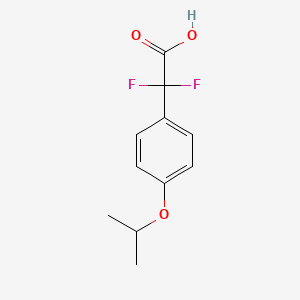
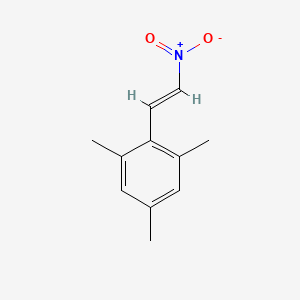
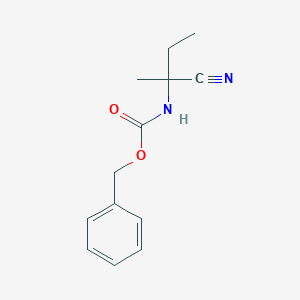
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2,2-difluoropropanoic acid](/img/structure/B13506975.png)
![3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine](/img/structure/B13506984.png)
